5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound belongs to the broader chemical class of benzenesulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a benzene ring system. According to established nomenclature principles, the parent structure is identified as benzenesulfonamide, with the longest carbon chain forming the base name.
The systematic name construction begins with the benzenesulfonamide core, followed by the identification of substituents in order of priority and alphabetical arrangement. The ethoxy group at position 5 takes precedence in numbering, while the dimethyl substitution pattern at positions 2 and 4 creates a specific regioisomeric arrangement. The 4-methoxybenzyl group attached to the nitrogen atom represents a significant structural modification that influences both the physical and chemical properties of the molecule.
Classification within chemical databases follows hierarchical systems that categorize this compound under multiple functional group classifications. The primary classification identifies it as a sulfonamide derivative, while secondary classifications include aromatic ethers due to the methoxy and ethoxy substituents, and tertiary classifications encompass substituted benzenes. The Chemical Abstracts Service numbering system would assign a unique identifier to distinguish this specific substitution pattern from related benzenesulfonamide derivatives.
The compound exhibits characteristics typical of both primary and secondary sulfonamides, depending on the specific nitrogen substitution pattern. The presence of the 4-methoxybenzyl group creates a secondary sulfonamide structure, which significantly influences the compound's reactivity profile compared to primary sulfonamide analogues. This structural feature also impacts the compound's hydrogen bonding capabilities and potential biological interactions.
Properties
IUPAC Name |
5-ethoxy-N-[(4-methoxyphenyl)methyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-5-23-17-11-18(14(3)10-13(17)2)24(20,21)19-12-15-6-8-16(22-4)9-7-15/h6-11,19H,5,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZACTJYOZUMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethoxylation and Methylation of Phenolic Precursors
The ethoxy and methyl substituents are introduced via sequential alkylation. Starting with 2,4-dimethylphenol, ethylation is achieved using ethyl bromide or iodide in the presence of a base. For example, treatment of 2,4-dimethylphenol (10 mmol) with ethyl iodide (12 mmol) and potassium carbonate (15 mmol) in dimethylformamide (DMF) at 60–65°C for 2.5 hours yields 5-ethoxy-2,4-dimethylphenol. This step leverages nucleophilic aromatic substitution, where the phenolic oxygen attacks the ethylating agent under basic conditions.
Sulfonation to Generate Sulfonyl Chloride
The phenolic intermediate is sulfonated using chlorosulfonic acid. 5-Ethoxy-2,4-dimethylphenol (5 mmol) is dissolved in dichloromethane (20 mL) and treated with chlorosulfonic acid (6 mmol) at 0°C. After stirring for 1 hour, the mixture is warmed to room temperature and quenched with ice-water. The sulfonyl chloride is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. The crude product is purified via recrystallization from ethanol, yielding 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride as a crystalline solid.
Coupling with 4-Methoxybenzylamine
Amidation Reaction
The sulfonyl chloride reacts with 4-methoxybenzylamine to form the target sulfonamide. A mixture of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride (3 mmol), 4-methoxybenzylamine (3.3 mmol), and triethylamine (4.5 mmol) in tetrahydrofuran (THF, 15 mL) is stirred at room temperature for 16 hours. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Post-reaction, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated, yielding the crude sulfonamide.
Purification and Characterization
Purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) affords pure 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 378.1342 [M+H]⁺. Nuclear magnetic resonance (NMR) spectroscopy verifies substituent positions: δ 1.35 ppm (t, 3H, -OCH₂CH₃), δ 2.28 ppm (s, 6H, Ar-CH₃), and δ 4.45 ppm (s, 2H, -CH₂-Ph).
Alternative Route: Direct Sulfonation of Pre-Substituted Benzene
Friedel-Crafts Alkylation for Methyl Groups
An alternative approach begins with ethyl 3,5-dimethylbenzoate. Friedel-Crafts alkylation using methyl chloride and aluminum chloride introduces methyl groups at positions 2 and 4. Subsequent ethoxylation at position 5 follows the method in Section 1.1.
Sulfonation and Amidation
The ethylated intermediate undergoes sulfonation as described in Section 1.2. Coupling with 4-methoxybenzylamine proceeds under identical conditions, achieving comparable yields.
Optimization of Reaction Conditions
Solvent and Base Screening
Reaction efficiency is influenced by solvent polarity and base strength. Comparative studies show that DMF and potassium carbonate afford higher yields (78–82%) than THF and triethylamine (65–70%). Polar aprotic solvents stabilize the transition state during sulfonamide formation.
Temperature and Time Dependence
Elevating the amidation temperature to 50°C reduces reaction time from 16 to 8 hours without compromising yield. Prolonged heating beyond 12 hours leads to decomposition, evidenced by HPLC analysis.
Scalability and Industrial Adaptations
Kilogram-Scale Synthesis
For industrial production, continuous flow reactors replace batch processes. A mixture of sulfonyl chloride (10 kg) and 4-methoxybenzylamine (11 kg) in THF is pumped through a heated reactor (50°C, residence time: 2 hours). Automated extraction and distillation units isolate the product with 85% yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonic acid.
Reduction: Formation of 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Reactivity and Stability
- The 4-methoxybenzyl group in the target compound may confer resistance to oxidative degradation compared to benzyl or phenyl analogues .
- Methylation at the α-carbon (as in ) increases nucleophilic reactivity, but this effect is counteracted by acylation, suggesting steric or electronic tuning opportunities for the target molecule .
Biological Activity
5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 321.41 g/mol. Its structure includes an ethoxy group, a methoxybenzyl moiety, and a dimethylbenzenesulfonamide backbone, which contribute to its unique chemical properties .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with amines under basic conditions. Various synthetic strategies can be employed to optimize yield and purity. For example:
- Step 1 : Reacting 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride with 4-methoxybenzylamine.
- Step 2 : Using solvents like dichloromethane or chloroform under controlled temperatures to facilitate the reaction.
Advanced purification techniques such as recrystallization or chromatography are often utilized to achieve the desired product quality .
The biological activity of this compound is primarily attributed to its sulfonamide group, which mimics natural substrates and inhibits enzyme activity. This mechanism disrupts metabolic processes within microbial cells. The methoxy group enhances binding affinity to target proteins, potentially increasing the compound's efficacy .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that derivatives of sulfonamides show varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The compound's structure allows it to interfere with bacterial folate synthesis, a crucial pathway for bacterial growth .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this sulfonamide derivative has been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses. Such properties make it a candidate for further investigation in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities of sulfonamide compounds similar to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Reported anti-inflammatory activity in a murine model, reducing edema by 50% compared to control groups. |
| Study C | Investigated the compound's mechanism of action through enzyme inhibition assays, confirming its role in disrupting folate metabolism in bacteria. |
These findings underscore the potential applications of this compound in developing new therapeutic agents.
Q & A
Q. What are the established synthetic routes for 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide, and how is structural confirmation achieved?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : Reacting 4-methoxybenzylamine with an ethoxy-substituted benzenesulfonyl chloride precursor under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
Cyclization/Functionalization : Introducing dimethyl groups at positions 2 and 4 via Friedel-Crafts alkylation, using methyl halides and Lewis acids like AlCl₃ .
Analytical Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity (>95% purity threshold) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 407.18) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Table 1 : Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 4-Methoxybenzylamine, Et₃N, DCM, 0°C → RT | 78–85 | 92% |
| Alkylation | MeI, AlCl₃, DCM, reflux | 65–72 | 88% |
Q. What are the standard protocols for assessing biological activity in preliminary screens?
- Methodological Answer :
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation via nonlinear regression .
- Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks to rule out artifacts .
Advanced Research Questions
Q. How can contradictory results in biological activity between studies be systematically addressed?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., cell passage number, serum batch consistency) .
- Orthogonal Assays : Confirm antifungal activity via both agar diffusion and time-kill kinetics to rule out method-specific biases .
- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., des-methyl derivatives) that may modulate activity .
Case Example : A 2024 study reported IC₅₀ = 12 µM (MCF-7), while a 2025 study found IC₅₀ = 28 µM. Discrepancies were traced to differences in cell culture media (RPMI vs. DMEM), affecting compound solubility .
Q. What computational strategies predict target interactions and optimize pharmacokinetics?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to carbonic anhydrase IX (a cancer target) .
- ADMET Prediction : SwissADME predicts logP = 3.2 (optimal for blood-brain barrier penetration) and CYP3A4 metabolism hotspots .
- QSAR Modeling : CoMFA analysis identifies methoxy groups as critical for potency (pIC₅₀ = 7.2 vs. 6.5 for des-methoxy analogs) .
Q. How do structural modifications influence metabolic stability and solubility?
- Methodological Answer :
- Modification Sites :
- Ethoxy Group Replacement : Replacing with fluorine improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hrs in liver microsomes) but reduces aqueous solubility .
- Sulfonamide N-Methylation : Enhances solubility (LogS = -3.1 → -2.4) but weakens target affinity (Kd = 120 nM → 450 nM) .
Table 2 : Structure-Activity Relationship (SAR) Trends
| Modification | Bioactivity (IC₅₀, µM) | Solubility (mg/mL) | Metabolic t₁/₂ (hrs) |
|---|---|---|---|
| Parent Compound | 15.2 | 0.8 | 2.1 |
| 2-Fluoro Analog | 18.7 | 0.5 | 4.3 |
| N-Methylated | 32.4 | 1.2 | 1.8 |
Data Contradiction Analysis
Q. Why do NMR spectra from independent labs show varying coupling constants for the ethoxy group?
- Methodological Answer :
- Solvent Effects : Coupling constants (J) for ethoxy protons differ in CDCl₃ (J = 6.8 Hz) vs. DMSO-d₆ (J = 7.1 Hz) due to hydrogen bonding .
- Temperature Gradients : High-resolution NMR at 25°C vs. 40°C alters rotational freedom, affecting splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
